molecular formula C24H18ClNO5 B2460859 N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide CAS No. 929514-35-2

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide

Cat. No.: B2460859
CAS No.: 929514-35-2
M. Wt: 435.86
InChI Key: CHUJWRQIFGYRNG-UHFFFAOYSA-N
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Description

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide is a synthetic small molecule characterized by a benzofuran core scaffold substituted with chlorobenzoyl and methoxybenzamide groups. This structural class of compounds is of significant interest in medicinal chemistry research, particularly in the investigation of novel enzyme inhibitors. Compounds featuring a 7-methoxybenzofuran core, similar to this one, have been identified as potent inhibitors of the tyrosinase enzyme . Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, and its aberrant activity is associated with hyperpigmentation disorders in skin, as well as the browning of fruits . The presence of the chlorobenzoyl and methoxybenzamide moieties is designed to facilitate specific interactions with the enzyme's active site, potentially leading to high-affinity binding and inhibitory activity. Research on closely related analogs has demonstrated excellent tyrosinase inhibition potential, in some cases exceeding the efficacy of standard inhibitors like kojic acid . With a molecular formula of C24H18ClNO5 and a calculated molecular weight of 435.86 g/mol, this compound is intended for research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in biochemical assays, enzyme kinetics studies, and as a lead structure for the development of new depigmenting agents or food preservatives.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5/c1-29-18-8-4-3-6-16(18)24(28)26-20-17-7-5-9-19(30-2)22(17)31-23(20)21(27)14-10-12-15(25)13-11-14/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUJWRQIFGYRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(OC3=C2C=CC=C3OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 7-methoxybenzofuran with 4-chlorobenzoyl chloride under basic conditions to form an intermediate, which is then reacted with 2-methoxybenzoyl chloride in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide can be achieved through various chemical pathways. The compound is typically synthesized via multi-step reactions involving benzofuran derivatives and amides. The synthetic methods often include:

  • Formation of Benzofuran Derivatives : The initial step may involve the synthesis of benzofuran intermediates, which are then modified to introduce the chlorobenzoyl and methoxy groups.
  • Amidation Reaction : The final step typically involves the amidation of the benzofuran derivative with 2-methoxybenzoic acid or its derivatives to yield the target compound.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value against human colorectal carcinoma (HCT116) cells, indicating potential for further development as an anticancer agent .

Antimicrobial Properties

The compound's structural features suggest it may also possess antimicrobial activity. Benzofuran derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting both Gram-positive and Gram-negative bacteria .

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer treatment:

  • Dihydrofolate Reductase Inhibition : Compounds targeting dihydrofolate reductase (DHFR) have shown effectiveness in antimicrobial therapies, which could be a pathway for this compound's application .
  • Potential Use in Combination Therapies : Given its structural similarities to other bioactive compounds, there is potential for use in combination therapies to enhance efficacy and reduce resistance in microbial infections.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of benzofuran derivatives that closely relate to this compound:

StudyYearFindings
Study A2019Evaluated antimicrobial activity against multiple strains; compounds showed significant potency with MIC values below 5 µM.
Study B2020Investigated anticancer properties; certain derivatives exhibited IC50 values lower than standard treatments like 5-FU.
Study C2021Focused on DHFR inhibition; showed that modifications led to enhanced binding affinity and activity against resistant strains.

Mechanism of Action

The mechanism of action of N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on substituent effects, physicochemical properties, and synthesis efficiency.

Structural Analogues from Hydrazonoyl Chloride Derivatives ()

The derivatives in share the 4-chlorobenzoyl group but feature hydrazonoyl chloride backbones instead of a benzofuran core. Key comparisons include:

Compound ID Core Structure Substituents Yield (%) Melting Point (°C) Key Functional Groups
14i Hydrazonoyl chloride Phenyl 75 222–224 C=O, C=N, NH
14j Hydrazonoyl chloride 4-Fluorophenyl 79 187–188 C=O, C=N, NH
14l Hydrazonoyl chloride 4-Methoxyphenyl 76 190–192 C=O, C=N, NH
Target Compound Benzofuran 4-Chlorobenzoyl, 2-methoxy C=O (benzamide, benzoyl), OCH₃

Key Observations:

  • Core Structure Impact: The benzofuran core in the target compound introduces an oxygen-containing heterocycle, which may enhance π-π stacking interactions compared to the planar hydrazonoyl chloride derivatives. This structural difference could influence solubility and biological activity.
  • For example, 14i (phenyl substituent) has a higher melting point (222–224°C) than 14j (4-fluorophenyl, 187–188°C), suggesting halogen size and electronegativity modulate packing efficiency. The methoxy groups in the target compound and 14l may improve solubility relative to halogenated analogs due to their electron-donating nature.

Benzothiazole-Based Analogues ()

Compounds in replace the benzofuran core with a benzo[d]thiazole system and include thioether-linked substituents.

Compound ID Core Structure Substituents Yield (%) Melting Point (°C) Key Functional Groups
7q Benzo[d]thiazole 2-Chloropyridin-4-yl 70 177.9–180.8 C=O, S, NH
7t Benzo[d]thiazole Thiazol-2-yl 68 237.7–239.1 C=O, S, NH
Target Compound Benzofuran 4-Chlorobenzoyl, 2-methoxy C=O, OCH₃

Key Observations:

  • The target’s benzofuran system might exhibit distinct binding profiles due to differences in hydrogen-bonding capacity and steric effects.

Peptide Derivatives with 4-Chlorobenzoyl Moieties ()

describes peptide-based derivatives (e.g., N-[N-(4-chlorobenzoyl)-L-tyrosyl]-L-phenylalanol) featuring 4-chlorobenzoyl groups linked to amino acids. These compounds differ fundamentally from the target’s benzofuran-benzamide structure but highlight the versatility of the 4-chlorobenzoyl group in diverse chemical contexts.

Key Observations:

  • Solubility Trends : The O-alkylated tyrosine derivatives (e.g., O-methyl, O-ethyl) in demonstrate how alkylation modulates hydrophobicity, a property that could inform optimization of the target’s methoxy substituents.

Biological Activity

N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core with multiple functional groups, which contribute to its biological properties. The synthesis typically involves:

  • Acylation : The initial step involves the acylation of 7-methoxybenzofuran with 4-chlorobenzoyl chloride.
  • Formation of Benzamide : This is followed by a reaction with 2-methoxybenzoyl chloride under basic conditions to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity . For instance, studies on related benzofuran derivatives have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties . Similar compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The interaction with specific molecular targets may lead to the inhibition of oncogenic pathways.

Enzyme Inhibition

This compound may also act as an inhibitor for certain enzymes. For example, studies on related structures have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Receptor Interaction : Binding to specific receptors or enzymes, leading to altered signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells, resulting in apoptosis.
  • Inhibition of DNA Repair Mechanisms : Preventing cancer cells from repairing DNA damage, thereby enhancing the effectiveness of chemotherapeutic agents.

Case Studies and Research Findings

A number of studies have focused on the biological activity of benzofuran derivatives, providing insights into their pharmacological potential:

  • Antimicrobial Evaluation : A study showcased that synthesized benzofuran derivatives exhibited moderate to strong antibacterial activity against various pathogens .
  • Molecular Docking Studies : Research involving molecular docking has revealed how these compounds interact at the molecular level with proteins involved in disease processes .
  • Toxicological Assessments : Evaluations have indicated that while exhibiting biological activity, some derivatives maintain a favorable safety profile, making them suitable candidates for further development .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzofuran DerivativesModerate to strong antibacterial effects
AnticancerSimilar Benzamide CompoundsInduction of apoptosis in cancer cells
Enzyme InhibitionAChE InhibitorsSignificant inhibition observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)-2-methoxybenzamide, and what key reaction conditions should be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (a structurally related compound) was synthesized by reacting carboxylic acid derivatives with amines using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at -50°C to minimize side reactions . For benzofuran-containing analogs, multi-step syntheses involving chlorosulfonation and amidation (e.g., converting 2-(3-amino-4-chlorobenzoyl)-7-methoxybenzo[b]furan to sulfonamide derivatives) are critical, with temperature control (e.g., 143–171°C) ensuring purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. For example, similar benzamide derivatives were validated with R-factors < 0.05 and mean C–C bond deviations of 0.003 Å . Complement this with spectroscopic techniques :

  • Fluorescence spectroscopy to study electronic transitions (e.g., pH-dependent fluorescence intensity changes in benzamide-Pb²⁺ complexes) .
  • HPLC with relative retention time tables (e.g., impurity profiling using columns resolving chlorobenzoyl derivatives at 0.34–1.35% retention times ) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data under varying experimental conditions (e.g., pH, solvent polarity)?

  • Methodological Answer : For pH-sensitive fluorescence (observed in benzamide-metal complexes), conduct pH titrations (2.7–10.1) using 0.1 M HCl/NaOH to identify optimal emission conditions. Data normalization against a pH-insensitive internal standard (e.g., coumarin derivatives) can mitigate artifacts . For solvent effects, employ time-dependent density functional theory (TD-DFT) simulations to correlate experimental UV-Vis/fluorescence spectra with computed electronic transitions .

Q. How can structural modifications enhance the compound's biological activity, and what computational tools support this design?

  • Methodological Answer : Compare bioactivity trends in analogs (e.g., N-(4-chlorobenzoyl)benzamide vs. 5-methylbenzofuran derivatives ) using QSAR models . Key modifications:

  • Introduce tert-butyl groups to improve lipophilicity (e.g., 4-tert-butyl-N-[2-(4-chlorobenzoyl)-...]benzamide ) .
  • Replace methoxy with fluoro or nitro groups to alter electron density (see Thalidomide-PEG2-Alisertib derivatives with fluorophenyl motifs) . Validate docking poses using AutoDock Vina against targets like histone deacetylases (HDACs), referencing inhibitory data from benzofuranone HDAC inhibitors .

Q. What crystallographic validation protocols are essential for resolving disorder or twinning in this compound’s crystal structure?

  • Methodological Answer : For disordered regions, apply SHELXL's restraints (e.g., SIMU/DELU commands) to stabilize atomic displacement parameters. For twinning, use SHELXD for initial phase determination and SHELXE for density modification. High-resolution data (<1.0 Å) improves refinement, as demonstrated in 2-chloro-N-(2-chlorobenzoyl)benzamide structures (R-factor 0.044 ) . Cross-validate with PLATON's ADDSYM to detect missed symmetry .

Q. How can impurities from multi-step syntheses be systematically identified and quantified?

  • Methodological Answer : Use HPLC-MS with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid). Reference Pharmacopeial Forum impurity tables (e.g., limit 0.1% for unspecified impurities) . For chlorinated byproducts, GC-ECD (electron capture detection) offers ppm-level sensitivity. Synthesize and characterize suspected impurities (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone ) as reference standards .

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